molecular formula C6H4N2O3 B590715 5-Formylpyrimidine-4-carboxylic acid CAS No. 133510-35-7

5-Formylpyrimidine-4-carboxylic acid

Cat. No.: B590715
CAS No.: 133510-35-7
M. Wt: 152.109
InChI Key: MLJBTPXKQYLJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a formyl group at the 5-position and a carboxylic acid moiety at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry, serving as scaffolds for drug discovery due to their ability to mimic nucleobases and participate in hydrogen bonding . The formyl group enhances electrophilicity, making the compound reactive toward nucleophiles, while the carboxylic acid enables salt formation or derivatization into amides, esters, or other functional groups .

Properties

CAS No.

133510-35-7

Molecular Formula

C6H4N2O3

Molecular Weight

152.109

IUPAC Name

5-formylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H4N2O3/c9-2-4-1-7-3-8-5(4)6(10)11/h1-3H,(H,10,11)

InChI Key

MLJBTPXKQYLJKE-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)C(=O)O)C=O

Synonyms

4-Pyrimidinecarboxylicacid,5-formyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-formylpyrimidine-4-carboxylic acid with structurally related pyrimidine-carboxylic acids, emphasizing substituent effects:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Similarity Score Key Properties
This compound* N/A 5-formyl, 4-carboxylic acid ~168.1 (calculated) Reference High electrophilicity (formyl); acidic (carboxylic acid); potential for amidation
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 2-methylsulfanyl, 4-carboxylic acid 170.2 0.85 Lipophilic (methylsulfanyl); moderate acidity; stable under basic conditions
5-Aminopyrimidine-4-carboxylic acid 59950-53-7 5-amino, 4-carboxylic acid 139.1 0.77 Enhanced hydrogen bonding (amino); zwitterionic potential; lower reactivity
5-Chloro-2-isopropylpyrimidine-4-carboxylic acid 1221725-88-7 5-chloro, 2-isopropyl, 4-carboxylic acid 200.6 N/A Electron-withdrawing (chloro); bulky substituent (isopropyl); increased stability
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid N/A 4-trifluoromethyl, 5-carboxylic acid ~196.1 (calculated) N/A Strong electron-withdrawing (CF₃); high acidity; potential fluorinated drug motif

*Hypothetical structure inferred from analogs.

Key Differences and Implications

Reactivity: The formyl group in this compound confers higher electrophilicity compared to methylsulfanyl (1126-44-9) or amino (59950-53-7) groups, enabling reactions like Schiff base formation or nucleophilic additions . Chloro (1221725-88-7) and trifluoromethyl (CAS N/A) substituents enhance electron withdrawal, increasing acidity and stabilizing negative charges in the carboxylic acid group .

Solubility and Lipophilicity: Methylsulfanyl (1126-44-9) and isopropyl (1221725-88-7) groups improve lipophilicity, favoring membrane permeability but reducing aqueous solubility. Amino (59950-53-7) and carboxylic acid groups enhance water solubility via hydrogen bonding or ionization .

Trifluoromethyl analogs (CAS N/A) are valued in drug design for metabolic stability and bioavailability .

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